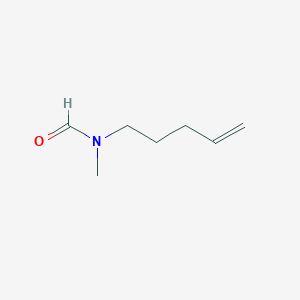
N-Methyl-N-(pent-4-en-1-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(pent-4-en-1-yl)formamide is an organic compound with the molecular formula C7H13NO It is a secondary amide, characterized by the presence of a formamide group attached to a pent-4-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(pent-4-en-1-yl)formamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with pent-4-en-1-ylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pent-4-en-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Methyl-N-(pent-4-en-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pent-4-en-1-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the pent-4-en-1-yl chain can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: A simpler formamide with a single methyl group attached to the nitrogen atom.
N-Methyl-N-(4-penten-1-yl)formamide: Similar structure but with a different alkyl chain length.
Dimethylformamide (DMF): A widely used solvent with two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(pent-4-en-1-yl)formamide is unique due to its specific alkyl chain length and the presence of a double bond in the pent-4-en-1-yl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-methyl-N-pent-4-enylformamide |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-6-8(2)7-9/h3,7H,1,4-6H2,2H3 |
InChI Key |
YHTNFYFSSLRJKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
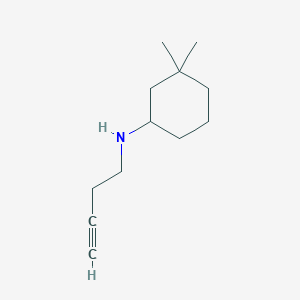
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
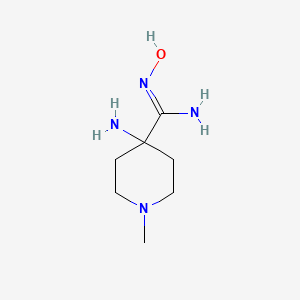
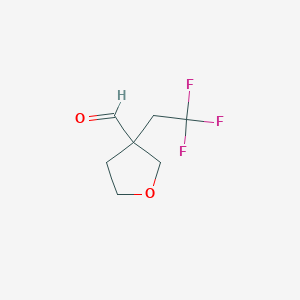
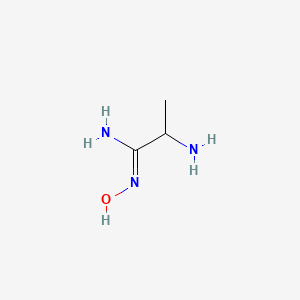

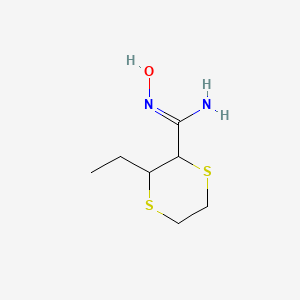
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
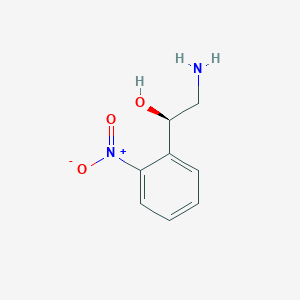
amine](/img/structure/B15273204.png)
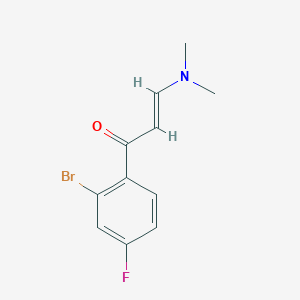
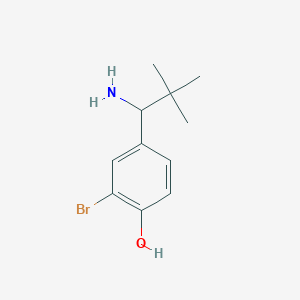
amine](/img/structure/B15273221.png)
